Cas no 1203366-03-3 (N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide)

N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 1203366-03-3
- F5773-3026
- VU0520148-1
- AKOS024518184
- N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-propylthiadiazole-5-carboxamide
-
- インチ: 1S/C15H14FN5O2S/c1-2-3-11-13(24-21-18-11)14(22)17-15-20-19-12(23-15)8-9-4-6-10(16)7-5-9/h4-7H,2-3,8H2,1H3,(H,17,20,22)
- InChIKey: RKTHWUXFDYUSSI-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC2=NN=C(CC3C=CC(=CC=3)F)O2)=O)=C(CCC)N=N1
計算された属性
- せいみつぶんしりょう: 347.08522404g/mol
- どういたいしつりょう: 347.08522404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 122Ų
N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-3026-3mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-40mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-5mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-5μmol |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-2mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-10mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-20μmol |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-1mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-30mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5773-3026-25mg |
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide |
1203366-03-3 | 25mg |
$109.0 | 2023-09-09 |
N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報
N-{5-(4-Fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1203366-03-3): An Overview
N-{5-(4-Fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1203366-03-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular structure of N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is characterized by the presence of a thiadiazole ring and an oxadiazole ring, both of which are heterocyclic systems with sulfur and nitrogen atoms. The substitution with a 4-fluorophenylmethyl group and a propyl group adds to the compound's complexity and potentially enhances its pharmacological profile.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibited potent antitumor activity against several cancer cell lines. The researchers found that the compound effectively inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116).
In another study published in the Bioorganic & Medicinal Chemistry Letters, the compound was evaluated for its antimicrobial properties. The results showed that it displayed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The pharmacokinetic properties of N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide have also been investigated. A preclinical study conducted in rats demonstrated that the compound has good oral bioavailability and a favorable pharmacokinetic profile. The half-life was found to be approximately 6 hours, indicating that it could be administered once or twice daily in clinical settings.
In terms of safety and toxicity, preliminary studies have shown that the compound is well-tolerated at therapeutic doses. However, further investigations are needed to fully assess its safety profile and potential side effects. The researchers noted that no significant toxicity was observed in animal models at doses up to 500 mg/kg.
The synthesis of N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several steps and requires careful control of reaction conditions to ensure high yields and purity. A typical synthetic route involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazide. This intermediate is then reacted with propionitrile to form the desired oxadiazole ring. Finally, the carboxamide functionality is introduced through a coupling reaction with 4-propylthiadiazole carboxylic acid.
The potential applications of this compound extend beyond its direct therapeutic uses. For example, it can serve as a valuable lead compound for further drug discovery efforts. Researchers can modify the structure by introducing different substituents or functional groups to optimize its pharmacological properties and reduce potential side effects.
In conclusion, N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1203366-03-3) represents a promising candidate for various therapeutic applications due to its unique molecular structure and diverse biological activities. Ongoing research continues to explore its full potential in treating diseases such as cancer and bacterial infections.
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